5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
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Overview
Description
“5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” is a synthetic organic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl groups: This step may involve the use of chlorinated aromatic compounds and suitable catalysts.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.
Substitution: The dichlorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Other compounds in this family may include various substituted pyridazines with different functional groups.
Dichlorophenyl compounds: Compounds containing dichlorophenyl groups, such as certain pesticides or pharmaceuticals.
Uniqueness
The uniqueness of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
75660-46-7 |
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Molecular Formula |
C19H11Cl4N3O2 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
5,6-bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H11Cl4N3O2/c20-13-3-1-10(7-15(13)22)17-12(9-24)19(28)26(5-6-27)25-18(17)11-2-4-14(21)16(23)8-11/h1-4,7-8,27H,5-6H2 |
InChI Key |
UDPYJRCFUVCNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(N=C2C3=CC(=C(C=C3)Cl)Cl)CCO)C#N)Cl)Cl |
Origin of Product |
United States |
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